

Z-360: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360 (also known as nastorazepide) is a novel, orally active, and highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist that was under development by Zeria Pharmaceutical Co., Ltd. for the treatment of pancreatic cancer. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of **Z-360**. Preclinical studies have elucidated its unique analgesic properties in cancer-induced pain models, demonstrating its ability to modulate key signaling pathways. Clinical trials have investigated its safety and efficacy in combination with standard chemotherapy. This whitepaper consolidates the available technical data, experimental methodologies, and clinical findings to serve as a resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development History

Z-360 is a 1,5-benzodiazepine derivative developed by Zeria Pharmaceutical Co., Ltd. as a potent and selective antagonist for the CCK2 receptor. The development of **Z-360** was aimed at targeting CCK2 receptor-expressing tumors, such as pancreatic cancer, where the receptor's activation is implicated in tumor growth and pain.

Development Timeline:

Foundational & Exploratory





While a detailed internal timeline from Zeria Pharmaceutical is not publicly available, the development progression can be inferred from published studies and clinical trial registrations:

- Preclinical Development: Initial preclinical studies focused on the pharmacodynamics and
 pharmacokinetics of **Z-360**, establishing its high affinity and selectivity for the CCK2 receptor.
 In vivo studies in various cancer models, including pancreatic cancer xenografts, were
 conducted to evaluate its anti-tumor and analgesic effects. A significant preclinical study
 published in 2010 detailed its mechanism in a cancer-induced pain model in mice.[1]
- Phase I Clinical Trials: A Phase I trial was conducted in Japan to assess the safety, tolerability, and pharmacokinetics of **Z-360** in healthy subjects.
- Phase Ib/IIa Clinical Trial: A multicenter, randomized, double-blind, placebo-controlled Phase Ib/IIa trial was initiated to evaluate the safety and efficacy of **Z-360** in combination with gemcitabine for patients with advanced pancreatic cancer. The results of this trial were published in 2010.
- Phase II Clinical Trial: Following the Phase Ib/IIa study, a randomized Phase II study (the ZIPANG study) was conducted to further investigate the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer. The results of this study were published in 2017.

Mechanism of Action

Z-360 exerts its effects primarily through the competitive antagonism of the CCK2 receptor. This receptor is overexpressed in various tumors, including pancreatic cancer, and is activated by the hormones cholecystokinin (CCK) and gastrin.

Signaling Pathway Modulation:

Preclinical research has identified a novel pain cascade that is inhibited by **Z-360** in the context of cancer-induced pain.[1] The proposed mechanism involves the following steps:

Suppression of Interleukin-1β (IL-1β) Production: Z-360 is believed to block the CCK1 receptor, leading to the suppression of IL-1β production in the cancerous tissue.[1]



- Downregulation of Ephrin B1 Gene Expression: The reduction in IL-1β subsequently prevents the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[1]
- Inhibition of NR2B Phosphorylation: By preventing the increase in ephrin B1, **Z-360** inhibits the enhanced tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B in the spinal cord. This phosphorylation is a critical step in central sensitization and pain amplification.[1]

This mechanism of action provides a rationale for the analgesic effects of **Z-360** observed in preclinical models and its potential to alleviate the severe, often opioid-resistant pain experienced by pancreatic cancer patients.[1]

Preclinical Data Receptor Binding Affinity and Selectivity

Z-360 has demonstrated high affinity and selectivity for the human CCK2 receptor.

Parameter	Value	Receptor	Reference
Ki	0.47 nM	Human CCK2 Receptor	

In Vivo Efficacy in a Cancer-Induced Pain Model

A key preclinical study investigated the analgesic effects of **Z-360** in a mouse model of cancer-induced pain.

Parameter	Treatment Group	Result	Reference
Ephrin B1 Gene Expression in DRGs	Z-360	Inhibited induction	[1]
Phosphorylation of NR2B in Spinal Cord	Z-360	Inhibited induction	[1]
IL-1β Production in Cancer-Inoculated Paw	Z-360	Suppressed increase	[1]



Clinical Data Phase Ib/IIa Clinical Trial

This study evaluated the safety and preliminary efficacy of **Z-360** in combination with gemcitabine in patients with advanced pancreatic cancer.

Parameter	Z-360 (120 mg) + Gemcitabine	Z-360 (240 mg) + Gemcitabine	Placebo + Gemcitabine	Reference
Number of Patients				
Stable Disease	62.5%	25%	60%	_
Pain Improvement	Higher proportion vs. Placebo	Higher proportion vs. Placebo		_

The study concluded that **Z-360** is safe and well-tolerated when combined with gemcitabine.

Phase II Clinical Trial (ZIPANG Study)

This randomized, placebo-controlled study further assessed the efficacy of **Z-360** with gemcitabine in metastatic pancreatic cancer.

Parameter	Z-360 (60 mg) + Gemcitabine	Placebo + Gemcitabine	Hazard Ratio (HR)	p-value	Reference
Median Overall Survival (OS)	8.5 months	7.2 months	0.81	Not Statistically Significant	

Although the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards improved OS was observed in the 60 mg **Z-360** group with low toxicity.

Experimental Protocols



Cancer-Induced Pain Model in Mice

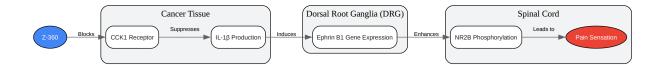
- Animal Model: Severe cancer-induced pain model in mice. Specific mouse strain and tumor cell line inoculation details are outlined in the original publication.[1]
- Drug Administration: Z-360 administered orally.
- Ephrin B1 Gene Expression Analysis: Dorsal root ganglia (DRGs) were harvested, and total RNA was extracted. Ephrin B1 mRNA levels were quantified using real-time reverse transcription PCR (RT-PCR).
- NR2B Phosphorylation Analysis: The lumbar spinal cord was dissected, and protein extracts were prepared. Phosphorylated NR2B was detected and quantified by Western blotting using a specific antibody against the phosphorylated form of the protein.
- IL-1β Production Measurement: The cancer-inoculated hind paw was homogenized, and the concentration of IL-1β in the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Phase II Clinical Trial Protocol (ZIPANG Study)

- Study Design: A randomized, double-blind, placebo-controlled Phase II study.
- Patient Population: Patients with metastatic pancreatic cancer.
- Treatment Arms:
 - Gemcitabine (1000 mg/m²) + Z-360 (60 mg, 120 mg, or 240 mg orally twice daily).
 - Gemcitabine (1000 mg/m²) + Placebo (orally twice daily).
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-free survival, response rate, safety, and quality of life.

Visualizations Signaling Pathway of Z-360 in Cancer-Induced Pain



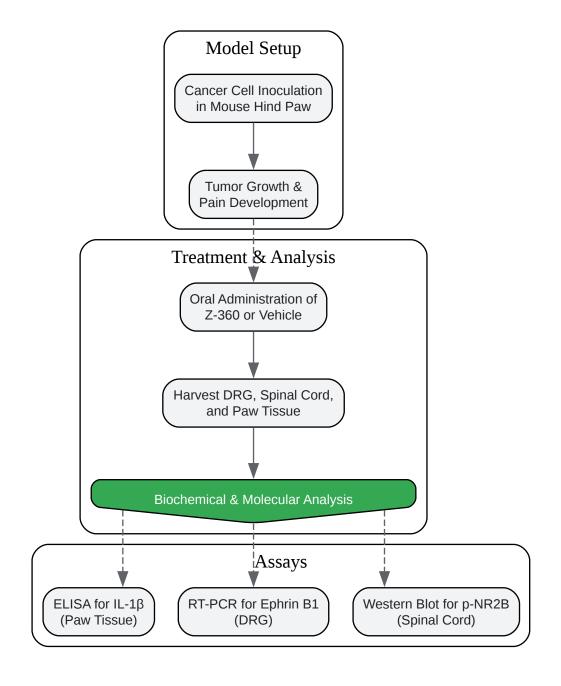


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Caption: Proposed mechanism of **Z-360** in alleviating cancer-induced pain.

Experimental Workflow for Preclinical Pain Study





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Caption: Workflow of the preclinical study on **Z-360**'s analgesic effects.

Conclusion

Z-360 is a selective CCK2 receptor antagonist that has shown promise in preclinical models of pancreatic cancer, particularly in the context of cancer-induced pain. Its novel mechanism of action, involving the suppression of the IL-1β/ephrin B1/p-NR2B signaling pathway,



distinguishes it from conventional analgesics. While clinical trials in combination with gemcitabine did not meet the primary endpoint for a significant survival benefit, a positive trend was observed. The safety and tolerability profile of **Z-360** in combination with chemotherapy was favorable. Further research may be warranted to explore the potential of **Z-360** in specific patient populations or in combination with other therapeutic agents for pancreatic cancer and other CCK2-expressing tumors. This whitepaper provides a foundational understanding of the technical aspects of **Z-360**'s development and may guide future research in this area.

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References

- 1. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-360: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#z-360-discovery-and-development-history]

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